4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13-9-11(14(18)15-3-7-20-8-4-15)10-16(13)12-1-5-19-6-2-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIOXJLVQEMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological implications, and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- CAS Number : 1421458-29-8
This compound features a morpholine ring, a pyrrolidinone moiety, and a tetrahydro-pyran substituent, which contribute to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.37 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DCM |
Research indicates that compounds similar to 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may interact with various receptors, including G protein-coupled receptors (GPCRs) and cannabinoid receptors. For instance, derivatives of tetrahydro-pyran compounds have shown significant binding affinities for CB1 receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation .
Pharmacological Studies
- CB1 Receptor Affinity : Studies have reported that certain derivatives exhibit high affinity for CB1 receptors, with Ki values indicating potent binding. For example, a related compound showed Ki values as low as 15.7 nM for CB1 receptors .
- Antinociceptive Effects : In vivo studies suggest that some tetrahydro-pyran derivatives possess antinociceptive properties, potentially providing therapeutic benefits in pain management .
- Neuroprotective Properties : The compound's structural features may confer neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
Study 1: Antinociceptive Activity
A study investigating the antinociceptive effects of a related tetrahydro-pyran derivative demonstrated significant pain relief in animal models. The mechanism was attributed to the modulation of CB1 receptor activity, highlighting the potential therapeutic applications of this class of compounds.
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms, suggesting their utility in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Pyrrolidinone Derivatives with Aromatic Substitutions
- Example 329 (EP 4 374 877 A2) : A pyridazine-pyrrolo-carboxamide derivative with a morpholine-4-carbonyl group and a trifluoromethyl-substituted pyridine moiety. Unlike the target compound, this analog includes a pyridazine core and lacks the tetrahydro-2H-pyran group, resulting in higher molecular weight (MW: ~600 g/mol) and increased lipophilicity due to aromatic fluorinated substituents .
- (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide: This compound features a halogenated aryl group and a fused pyridazine-pyrrolidine system.
Analogues from Chemical Databases
1-(Cyclopropylmethyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one ()
- Structural Similarities : Both compounds share the pyrrolidin-2-one core and a morpholine-4-carbonyl group.
- Key Differences: The cyclopropylmethyl substituent in this analog replaces the tetrahydro-2H-pyran-4-yl group. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, whereas the tetrahydro-2H-pyran moiety may improve aqueous solubility due to its oxygen atom .
- Molecular Weight : The cyclopropylmethyl analog has a lower MW (~310 g/mol) compared to the target compound (~337 g/mol), primarily due to the smaller substituent.
2-Methyl-6-(morpholine-4-carbonyl)pyridine-3-carbonitrile ()
- Core Structure: This compound replaces the pyrrolidinone ring with a pyridine-carbonitrile system. The morpholine-carbonyl group is retained but positioned on an aromatic ring.
- However, the absence of a saturated pyrrolidinone ring reduces conformational flexibility compared to the target compound .
Data Table: Key Properties of Compared Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | Tetrahydro-2H-pyran-4-yl, morpholine-4-carbonyl | ~337 | Balanced solubility/stability |
| 1-(Cyclopropylmethyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | Pyrrolidin-2-one | Cyclopropylmethyl, morpholine-4-carbonyl | ~310 | Enhanced metabolic stability |
| Example 329 (EP 4 374 877 A2) | Pyridazine-pyrrolo | Trifluoromethyl-pyridine, morpholine | ~600 | High lipophilicity, fluorinated motifs |
| 2-Methyl-6-(morpholine-4-carbonyl)pyridine-3-carbonitrile | Pyridine | Methyl, carbonitrile, morpholine | ~261 | Electron-withdrawing, rigid structure |
Research Findings and Implications
- Bioavailability : The tetrahydro-2H-pyran group in the target compound likely improves solubility compared to analogs with purely hydrophobic substituents (e.g., cyclopropylmethyl), as oxygen atoms facilitate hydrogen bonding with aqueous environments .
- Metabolic Stability : Morpholine-containing compounds are generally resistant to rapid hepatic clearance, but the tetrahydro-2H-pyran group may introduce susceptibility to oxidative metabolism at the ether oxygen .
Q & A
What are the optimal synthetic routes for 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?
Level: Basic
Methodological Answer:
The compound can be synthesized via enantioselective methods such as Heck–Matsuda desymmetrization of pyrrolidinone precursors. Key steps include:
- N-protection of the pyrrolidinone core (e.g., using nitrobenzenesulfonyl groups) to enable regioselective arylations .
- Chiral resolution via high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Daicel Chiralpak® IC or IB columns) to achieve >90% enantiomeric excess (ee) .
- Characterization using H/C NMR, HRMS, and melting point analysis to confirm structural integrity and purity .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | ee (%) | Analytical Method |
|---|---|---|---|---|
| Arylation | Pd(OAc), NaHCO, 80°C | 48–84 | 85–95 | SFC (Chiralpak® IC) |
| Deprotection | NaOH/MeOH, reflux | 70–85 | – | H NMR |
Which analytical techniques are most effective for resolving stereochemical ambiguities in this compound?
Level: Basic
Methodological Answer:
- Chiral Chromatography : Use SFC or HPLC with chiral columns (e.g., Daicel Chiralpak®) to separate enantiomers. For example, SFC with a Chiralpak® IC column (λ = 210 nm) resolved enantiomers with retention times of 24.2 min and 25.8 min .
- NMR Analysis : H NMR coupling constants (e.g., ) and NOE experiments can confirm spatial arrangements .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .
How can researchers design in vitro assays to evaluate the biological activity of this compound against specific enzymatic targets?
Level: Advanced
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the morpholine and pyrrolidinone moieties’ affinity for ATP-binding pockets .
- Assay Design :
- Data Validation : Replicate assays in triplicate and compare with structurally related compounds (e.g., 4-(1H-benzimidazol-2-yl) analogs) to assess structure-activity relationships (SAR) .
What strategies are recommended for modifying the morpholine-4-carbonyl group to improve metabolic stability without compromising target affinity?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholine with piperazine or thiomorpholine to enhance metabolic resistance while retaining hydrogen-bonding capacity .
- Electron-Withdrawing Groups : Introduce fluorine or trifluoromethyl groups on the morpholine ring to reduce oxidative metabolism .
- Prodrug Approach : Mask the carbonyl group as an ester or amide to improve bioavailability, with enzymatic cleavage in target tissues .
Example Modification Table:
| Modification | Rationale | SAR Impact |
|---|---|---|
| Morpholine → Piperazine | Reduced CYP450 metabolism | Retains kinase inhibition |
| CF substitution | Enhanced metabolic stability | Slight loss in potency |
How should discrepancies in biological activity data between different research groups be systematically addressed?
Level: Advanced
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) and HRMS to exclude degradation products .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell passage numbers .
- Stereochemical Confirmation : Re-evaluate ee using chiral SFC to rule out racemization during storage .
What computational approaches are suitable for predicting the binding mode of this compound to putative protein targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB: 1ATP). Prioritize docking poses with morpholine oxygen forming hydrogen bonds to hinge regions .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in GROMACS to assess conformational flexibility of the tetrahydropyran ring .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., morpholine modifications) with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
